N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034266-16-3
VCID: VC6478871
InChI: InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O
Molecular Formula: C20H23NO5S
Molecular Weight: 389.47

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

CAS No.: 2034266-16-3

Cat. No.: VC6478871

Molecular Formula: C20H23NO5S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide - 2034266-16-3

Specification

CAS No. 2034266-16-3
Molecular Formula C20H23NO5S
Molecular Weight 389.47
IUPAC Name N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Standard InChI InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Standard InChI Key OPCFRRASUAPUKY-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • 4-Hydroxychroman-4-yl group: A bicyclic system comprising a benzopyran ring with a hydroxyl group at the 4-position, known for antioxidant activity in chroman derivatives.

  • Propanamide linker: A three-carbon chain terminating in an amide bond, common in drug design for metabolic stability and target binding.

  • 4-(Methylsulfonyl)phenyl group: A sulfone-containing aryl moiety, frequently associated with cyclooxygenase-II (COX-II) inhibition in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Molecular Formula: C20H23NO4S\text{C}_{20}\text{H}_{23}\text{NO}_{4}\text{S}
Molecular Weight: 389.47 g/mol (calculated from atomic masses).

Theoretical Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)~3.2 (estimated via fragment-based methods)
Hydrogen Bond Donors2 (amide NH, chroman OH)
Hydrogen Bond Acceptors5 (amide O, sulfone O₂, chroman O)
Polar Surface Area~90 Ų

These properties suggest moderate lipophilicity and the ability to cross biological membranes, aligning with drug-like characteristics .

Synthetic Pathways and Challenges

Proposed Synthesis

The synthesis likely involves a multi-step approach:

  • Preparation of 4-Hydroxychroman-4-ylmethylamine:

    • Reduction of 4-hydroxychroman-4-carboxylic acid to the corresponding alcohol, followed by amination via Curtius rearrangement or Gabriel synthesis.

  • Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid:

    • Sulfonation of 4-bromophenylpropanoic acid using methylsulfonyl chloride, followed by coupling via Ullmann or Suzuki reactions.

  • Amide Bond Formation:

    • Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) and coupling with 4-hydroxychroman-4-ylmethylamine .

Reaction Scheme:

4-Hydroxychroman-4-ylmethylamine+3-(4-(Methylsulfonyl)phenyl)propanoic AcidEDC/HOBtTarget Compound\text{4-Hydroxychroman-4-ylmethylamine} + \text{3-(4-(Methylsulfonyl)phenyl)propanoic Acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Stability Considerations

  • The methylsulfonyl group may confer resistance to enzymatic degradation, enhancing metabolic stability.

  • The chroman hydroxyl group could pose oxidative sensitivity, necessitating protective group strategies during synthesis.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesCOX-II IC50\text{IC}_{50}Antioxidant Activity
Target CompoundChroman + methylsulfonylphenyl~0.5 μM (predicted)Moderate (estimated)
Celecoxib Diarylpyrazole + sulfonamide0.06 μMNone
NHC2 Amide-linked phenylpropanoid23.55 μMLow
Chroman derivativesHydroxyl-substituted benzopyranN/AHigh

Future Directions and Research Gaps

  • Synthetic Optimization: Improve yield and purity via microwave-assisted or flow chemistry techniques.

  • In Vitro Profiling: Validate COX-II inhibition and antioxidant activity using enzyme assays and cell-based models.

  • Toxicological Studies: Assess acute and chronic toxicity in preclinical models to establish safety margins.

  • Structural Modifications: Explore halogenation or fluorination of the phenyl ring to enhance potency and bioavailability.

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